molecular formula C8H7N3O6 B189555 2,4,6-Trinitro-m-xylene CAS No. 632-92-8

2,4,6-Trinitro-m-xylene

Cat. No.: B189555
CAS No.: 632-92-8
M. Wt: 241.16 g/mol
InChI Key: GGGVOOMKPJYWDF-UHFFFAOYSA-N
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Description

2,4,6-Trinitro-m-xylene is an aromatic nitro compound with the molecular formula C8H7N3O6. It is characterized by the presence of three nitro groups (-NO2) attached to the benzene ring at the 2, 4, and 6 positions, and two methyl groups (-CH3) at the 1 and 3 positions. This compound is known for its high energy content and is used in various applications, particularly in the field of energetic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trinitro-m-xylene can be synthesized through a nitration reaction of m-xylene. The nitration process involves the use of a nitrating mixture, typically composed of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to achieve high yields and purity of the final product. The nitration reaction is typically conducted in large reactors with efficient mixing and temperature control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitro-m-xylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

2,4,6-Trinitro-m-xylene has garnered attention in scientific research for its chemical properties and potential applications in various fields:

  • Fragrance Industry : Musk xylene is primarily utilized as a fragrance ingredient in perfumes and personal care products. Its unique scent profile makes it desirable for use in various formulations, including soaps, shampoos, and air fresheners .
  • Chemical Synthesis : The compound serves as a precursor in the synthesis of other chemical compounds. For instance, it can be used in the microwave-assisted synthesis of polynitrostilbenes through condensation reactions . This application is particularly relevant in developing new materials with specific properties.
  • Environmental Studies : Research has been conducted to evaluate the environmental impact and bioaccumulation potential of musk xylene. Studies indicate that nitromusks can persist in the environment and may bioaccumulate in aquatic systems . Understanding these dynamics is crucial for assessing ecological risks.

Industrial Applications

In addition to its role in scientific research, this compound has several industrial applications:

  • Additive in Cleaning Products : Musk xylene is commonly found in detergents and fabric softeners due to its fragrance-enhancing properties. It improves the sensory experience of these products .
  • Cosmetic Formulations : The compound is also used in cosmetics for its scent and potential skin conditioning properties. However, regulatory scrutiny has increased regarding its use due to health concerns associated with nitromusks .
  • Pesticides and Baits : Some studies have explored the use of musk xylene as an additive in pesticides and fish baits. Its effectiveness in these applications is still under investigation but highlights its versatility .

Case Studies

Several case studies illustrate the implications of using this compound:

  • Explosion Incident (1970) : A significant incident occurred on April 14, 1970, at a manufacturing plant in Osaka, Japan. An explosion resulted from improper handling during the nitration process of 5-t-butyl-m-xylene. This case underscores the importance of safety protocols when dealing with reactive chemicals like musk xylene during production processes .
  • Health Hazard Assessments : Various health hazard assessments have indicated that exposure to musk xylene can lead to acute and chronic health effects, including skin irritation and potential carcinogenicity. Regulatory bodies continue to evaluate its safety profile as part of ongoing risk assessments .

Regulatory Considerations

The use of this compound is subject to regulatory scrutiny due to potential health risks:

  • Regulatory Status : In several jurisdictions, there are restrictions on the use of nitromusks like musk xylene due to their environmental persistence and potential health impacts. For example, it has been categorized under various chemical regulations aimed at reducing hazardous substances in consumer products .
  • Public Health Concerns : Ongoing studies continue to assess the long-term effects of exposure to musk xylene on human health and the environment. Regulatory bodies are tasked with ensuring that consumer products containing this compound meet safety standards.

Mechanism of Action

The mechanism of action of 2,4,6-Trinitro-m-xylene involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in oxidative stress, DNA damage, and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitrotoluene (TNT): Similar in structure but with a single methyl group at the 1 position.

    2,4,6-Trinitroanisole: Contains methoxy groups instead of methyl groups.

    2,4,6-Trinitrophenol (Picric Acid): Contains hydroxyl groups instead of methyl groups.

Uniqueness

2,4,6-Trinitro-m-xylene is unique due to its specific arrangement of nitro and methyl groups, which imparts distinct chemical and physical properties. Its high energy content and stability make it particularly valuable in the field of energetic materials .

Biological Activity

2,4,6-Trinitro-m-xylene (TNMX) is a nitroaromatic compound that has garnered attention due to its biological activity and potential health implications. This article provides a comprehensive overview of the biological effects of TNMX, including its toxicological profile, mechanisms of action, and relevant case studies.

  • IUPAC Name : 5-tert-Butyl-2,4,6-trinitro-meta-xylene
  • Molecular Formula : C₁₀H₁₂N₄O₆
  • CAS Number : 26447-40-5

Toxicokinetics

The absorption and metabolism of TNMX have been studied primarily in animal models. Research indicates that TNMX is poorly absorbed through the skin in humans, with less than 1% of the applied dose excreted within 120 hours . In contrast, animal studies show significant tissue distribution and metabolism:

  • Dermal Absorption : Estimated at about 10% of the applied dose in humans.
  • Plasma Concentration : Peak levels are low, ranging from 0.03% to 0.06% of the applied dose .
  • Half-life : The compound exhibits a long half-life due to its distribution into adipose tissue .

Carcinogenicity

Studies have indicated that TNMX may have carcinogenic potential:

  • Tumor Formation : In a long-term study involving B6C3F1 mice, significant increases in tumor incidences were observed in both male and female mice exposed to TNMX . The liver and Harderian gland were primary sites for tumor development.
Dose Level (%)Male Tumors (Control/Exposed)Female Tumors (Control/Exposed)
Low (0.3)22/499/46
High (0.6)40/4730/49

Estrogenic Activity

Research has shown that TNMX can exhibit estrogenic activity:

  • In vitro assays demonstrated that TNMX increased proliferation in human breast cancer cells (MCF-7) by approximately 29% compared to controls . This effect was mitigated by tamoxifen, indicating a receptor-mediated mechanism.

The biological activity of TNMX is linked to its ability to interact with various biological systems:

  • Cytochrome P450 Induction : Exposure to TNMX has been shown to induce cytochrome P450 enzymes (CYP1A2, CYP1A3), which play a crucial role in xenobiotic metabolism . This induction can lead to increased activation of other carcinogens.

Case Study: Long-term Exposure in Mice

A pivotal study involved administering TNMX in the diet of B6C3F1 mice over an extended period:

  • Duration : 80 weeks
  • Findings : Increased mortality and tumor incidence were noted at higher concentrations. Histopathological examinations revealed severe gastrointestinal damage at elevated doses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4,6-Trinitro-m-xylene, and what critical parameters influence yield and purity?

  • Methodological Answer : Musk xylene is synthesized via nitration of m-xylene derivatives. A common route involves the nitration of 5-tert-butyl-m-xylene using mixed nitric-sulfuric acid under controlled temperatures (0–5°C). Key parameters include:

  • Stoichiometric control : Excess nitric acid ensures complete trinitration but risks over-oxidation.
  • Temperature : Elevated temperatures (>10°C) promote byproducts like 1,3,5-trinitrobenzene via decarboxylation .
  • Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors. Yield optimization requires strict monitoring of reaction time (4–6 hours) .

Q. How are physicochemical properties (e.g., solubility, melting point) experimentally determined for Musk Xylene, and what discrepancies exist in reported data?

  • Methodological Answer :

  • Melting Point : Reported values range from 112–113°C to 235.4°C due to polymorphism or impurities. Differential Scanning Calorimetry (DSC) under inert gas (N₂) is recommended for accuracy .
  • Solubility : Use HPLC with polar (acetonitrile/water) and non-polar (hexane) mobile phases. Musk xylene is insoluble in water but soluble in organic solvents (e.g., acetone, chloroform) .
  • Density : Pycnometry measurements confirm a density of 1.4–1.6 g/cm³, critical for environmental fate studies .

Q. What safety protocols are essential for handling Musk Xylene in laboratory settings?

  • Methodological Answer :

  • Containment : Use fume hoods with HEPA filters to avoid inhalation of dust.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Avoid dry sweeping; use wet methods for spill cleanup .
  • Storage : Store in sealed containers away from heat/ignition sources. Compatibility testing with storage materials (e.g., glass vs. polyethylene) is advised due to reactivity with plastics .

Advanced Research Questions

Q. How does Musk Xylene’s environmental persistence (vPvB status) impact experimental design for ecotoxicology studies?

  • Methodological Answer :

  • Bioaccumulation Assays : Use OECD Test Guideline 305 with aquatic organisms (e.g., zebrafish) to measure bioconcentration factors (BCF > 5,000 in lipid-rich tissues) .
  • Degradation Studies : Simulate photolysis (UV light at 254 nm) and hydrolysis (pH 4–9) to assess half-life. Musk xylene resists hydrolysis (>30 days) but shows partial photodegradation into nitroso derivatives .

Q. What mechanistic insights explain Musk Xylene’s potential carcinogenicity in animal models?

  • Methodological Answer :

  • In vitro Genotoxicity : Ames tests (TA98 strain) reveal mutagenicity via nitroreduction metabolites. Include S9 liver microsomes to simulate metabolic activation .
  • Hepatocellular Carcinoma Models : Chronic exposure in rodents (≥50 mg/kg/day for 24 months) shows hepatic CYP450 induction and DNA adduct formation. Use LC-MS/MS to quantify adducts (e.g., N7-guanine) .

Q. How should researchers resolve contradictions in thermal stability data (e.g., DSC vs. traditional melting point methods)?

  • Methodological Answer :

  • Analytical Validation : Cross-validate DSC results with Thermogravimetric Analysis (TGA) to distinguish melting from decomposition.
  • Sample Purity : Use NMR (¹H/¹³C) and FTIR to confirm absence of impurities (e.g., residual solvents, nitration byproducts) that depress melting points .

Properties

IUPAC Name

2,4-dimethyl-1,3,5-trinitrobenzene
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O6/c1-4-6(9(12)13)3-7(10(14)15)5(2)8(4)11(16)17/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGVOOMKPJYWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212558
Record name 2,4,6-Trinitro-m-xylene
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Molecular Weight

241.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

632-92-8
Record name 2,4,6-Trinitroxylene
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Record name 2,4,6-Trinitro-m-xylene
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Record name 2,6-Trinitroxylene
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Record name 2,4,6-TRINITRO-M-XYLENE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2,4,6-Trinitro-m-xylene
2,4,6-Trinitro-m-xylene
2,4,6-Trinitro-m-xylene
2,4,6-Trinitro-m-xylene
2,4,6-Trinitro-m-xylene
2,4,6-Trinitro-m-xylene

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